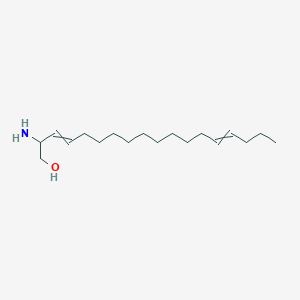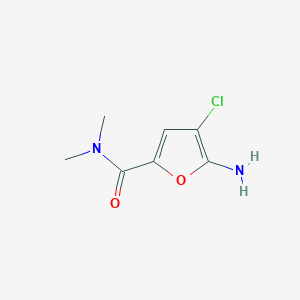
3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form β-hydroxy ketones, followed by dehydration to yield α,β-unsaturated ketones.
Phosphorylation: Introducing the diphenylphosphoryl group through a reaction with a suitable phosphorylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the α,β-unsaturated ketone to a saturated ketone or alcohol.
Substitution: Various substitution reactions could occur at the phenyl or phosphoryl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or saturated ketones.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The phosphoryl group could play a role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one: Lacks the prop-2-en-1-yl group.
3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hexan-2-one: Saturated version of the compound.
Uniqueness
The presence of both the diphenylphosphoryl and prop-2-en-1-yl groups in 3-(Diphenylphosphoryl)-6-phenyl-3-(prop-2-en-1-yl)hex-5-en-2-one makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
CAS No. |
821770-34-7 |
|---|---|
Molecular Formula |
C27H27O2P |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-diphenylphosphoryl-6-phenyl-3-prop-2-enylhex-5-en-2-one |
InChI |
InChI=1S/C27H27O2P/c1-3-21-27(23(2)28,22-13-16-24-14-7-4-8-15-24)30(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h3-20H,1,21-22H2,2H3 |
InChI Key |
UIJDQARZMQPTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=C)(CC=CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


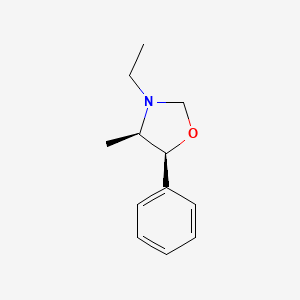

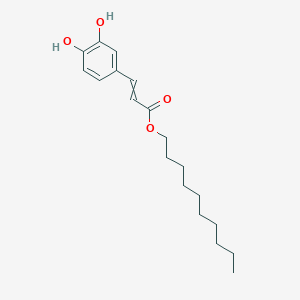
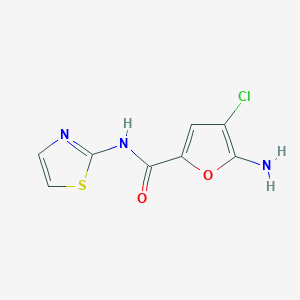
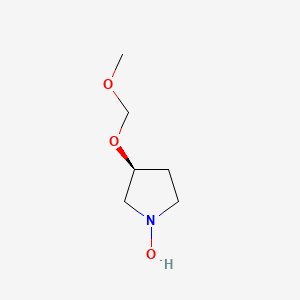
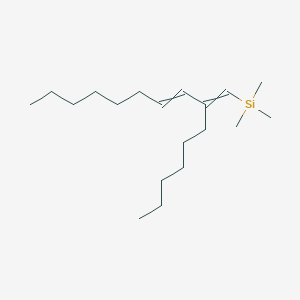
![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)

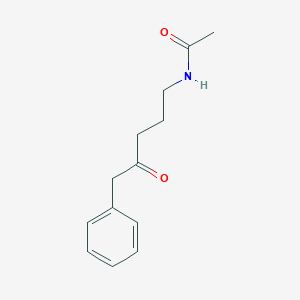

![1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14211652.png)
